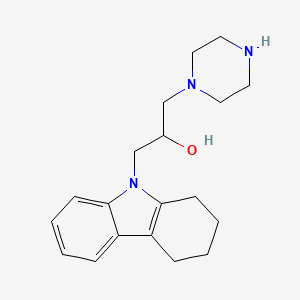
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol
描述
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is a complex organic compound that features a piperazine ring, a tetrahydrocarbazole moiety, and a propanol group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various therapeutic agents.
属性
分子式 |
C19H27N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-piperazin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C19H27N3O/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,15,20,23H,2,4,6,8-14H2 |
InChI 键 |
CZJKRWLJZZJOBN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCNCC4)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the tetrahydrocarbazole.
Introduction of the Propanol Group: This can be done through alkylation reactions where the piperazine-tetrahydrocarbazole intermediate is reacted with a propanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetrahydrocarbazole or piperazine rings.
Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds or other suitable electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the piperazine ring.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent or in drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanol
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-butanol
Uniqueness
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure could lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


